N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, an ethoxy group, and a carboxamide functional group
Mechanism of Action
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation, which can result in paralysis and death in insects .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of certain neurotransmitters, further enhancing this overexcitation . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and blood flow .
Pharmacokinetics
The pharmacokinetics of Amitraz involve its metabolic degradation into several products, including N,N’-bisdimethylphenylformamidine , N’-(2,4-dimethylphenyl)-N-methylformamidine (DMPF) , 2,4-dimethylformamidine (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites persist for a long time, even after Amitraz has decomposed .
Result of Action
The molecular and cellular effects of Amitraz’s action include overexcitation, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, its solubility in water is low, which can affect its distribution in the environment . Furthermore, its volatility and potential for particle-bound transport suggest that it could be subject to long-range atmospheric transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the ethoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- N-(2,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid
Uniqueness
N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTNBNFLAPVCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.